molecular formula C20H21N5OS B2977150 5-methyl-7-(4-(methylthio)phenyl)-N-phenyl-4,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide CAS No. 1212405-00-9

5-methyl-7-(4-(methylthio)phenyl)-N-phenyl-4,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide

Cat. No. B2977150
CAS RN: 1212405-00-9
M. Wt: 379.48
InChI Key: YJVFSZXYNJBFPS-UHFFFAOYSA-N
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Description

[1,2,4]Triazolo[1,5-a]pyrimidines are a type of heterocyclic compounds that contain two carbon and three nitrogen atoms in a five-membered aromatic azole chain . They are present in an array of pharmaceuticals and biologically important compounds used in drug-discovery studies against various diseases .


Synthesis Analysis

The synthesis of 1,2,4-triazole-containing scaffolds often involves multistep synthetic routes . A common method involves the use of hydrates of arylglyoxals, β-dicarbonyl compounds, and 1H-1,2,4-triazol-5-amine .


Molecular Structure Analysis

The molecular structure of [1,2,4]triazolo[1,5-a]pyrimidines is characterized by a unique structure and properties, making them useful in various fields such as pharmaceutical chemistry, agrochemistry, materials sciences, and organic catalysts .


Chemical Reactions Analysis

1,2,4-Triazoles operate as main pharmacophores through hydrogen-bonding and dipole interactions with biological receptors . They have been introduced as an antimicrobial agent and various medicines such as Fluconazole, Flupoxam, and Anastrozole which contain a 1,2,4-triazole group .


Physical And Chemical Properties Analysis

The physical and chemical properties of [1,2,4]triazolo[1,5-a]pyrimidines can vary depending on the specific compound. For example, the compound [1,2,4]Triazolo[1,5-a]pyrimidin-7-ol, 5-methyl- has a molecular weight of 150.1380 .

Scientific Research Applications

Synthetic Methods and Structural Properties

  • Synthetic Routes : Heterocyclic compounds, including those with pyrimidine and triazole rings, are synthesized through various methods. For instance, the conversion of 5-aminothieno[2,3-d]pyrimidine-6-carboxamides or esters into dipyrimidines demonstrates the versatility of these compounds in chemical synthesis, revealing pathways that might be applicable to the synthesis of the subject compound (Clark & Hitiris, 1984).

  • Structural Analysis and Crystallography : The structural elucidation of triazole and pyrimidine derivatives often involves X-ray diffraction techniques, underscoring the importance of accurate structural characterization in the development of new compounds. This is crucial for understanding the molecular configuration and potential interactions of new heterocyclic compounds (L'abbé et al., 2010).

  • Heterocyclic Chemistry : The exploration of heterocyclic chemistry, including the synthesis of novel thiazolo[5,4-d]pyrimidines, is central to the development of new compounds with potential applications in various fields of scientific research. Such studies contribute to a broader understanding of the chemical space surrounding heterocyclic compounds and their derivatives (Chattopadhyay et al., 2010).

Potential Applications in Scientific Research

  • Supramolecular Chemistry : The design and synthesis of novel pyrimidine derivatives that can form supramolecular assemblies through hydrogen bonding interactions indicate potential applications in materials science, catalysis, and molecular recognition. Such compounds may contribute to the development of new materials with specialized properties (Fonari et al., 2004).

  • Antimicrobial Activity : Certain heterocyclic compounds have been evaluated for their antimicrobial properties, offering insights into the development of new therapeutic agents. The synthesis and characterization of compounds with potential antimicrobial activity underscore the importance of heterocyclic chemistry in the search for new antimicrobials (Abdel‐Aziz et al., 2008).

properties

IUPAC Name

5-methyl-7-(4-methylsulfanylphenyl)-N-phenyl-4,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N5OS/c1-13-17(19(26)24-15-6-4-3-5-7-15)18(25-20(23-13)21-12-22-25)14-8-10-16(27-2)11-9-14/h3-13,17-18H,1-2H3,(H,24,26)(H,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJVFSZXYNJBFPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(N2C(=NC=N2)N1)C3=CC=C(C=C3)SC)C(=O)NC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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